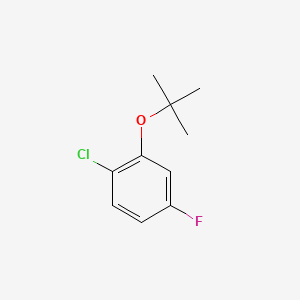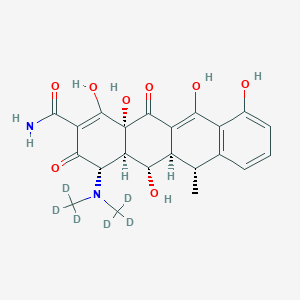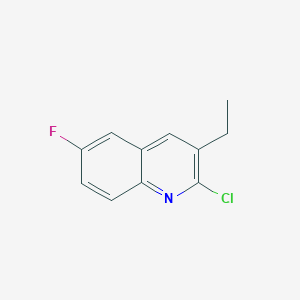
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring. The carboxylate group is then introduced through esterification reactions using appropriate carboxylic acid derivatives and methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.
Major Products Formed:
- Substituted quinoline derivatives with different functional groups.
- Oxidized or reduced quinoline compounds.
- Biaryl compounds formed through coupling reactions.
科学的研究の応用
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
- Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
Comparison: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carboxylate group further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C11H7BrFNO2 |
|---|---|
分子量 |
284.08 g/mol |
IUPAC名 |
methyl 7-bromo-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-9(13)8(12)4-10(6)14-5-7/h2-5H,1H3 |
InChIキー |
AMRDIPOGOPMUEK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)









![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)


![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
